molecular formula C24H26N2O6 B2610316 Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate CAS No. 898431-39-5

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate

Cat. No. B2610316
CAS RN: 898431-39-5
M. Wt: 438.48
InChI Key: RAXYWTXONXGOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds with structural similarities, focusing on their potential as antimicrobial agents. For instance, the synthesis of new quinazolines, which share a resemblance in the chemical backbone to the compound , has been explored for their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). Such studies typically involve complex synthesis routes, characterizing the final products through various analytical techniques to assess their potential applications in medicine.

Molecular Structure Analysis

Another aspect of research focuses on the detailed analysis of molecular structures through techniques like X-Ray crystallography. For example, the synthesis and structural determination of bis(quinazolin)disulfides, which are structurally related to the queried compound, have been reported (Rimaz et al., 2009). Such studies are crucial for understanding the molecular geometry, electronic structure, and potential reactivity of complex organic molecules.

Spectroscopy and Molecular Docking Studies

Spectroscopic analyses, such as FT-IR and FT-Raman, along with molecular docking studies, are employed to investigate the molecular stability, electronic properties, and potential biological interactions of compounds. A study on a similar compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, utilized these methods to predict its nonlinear optical properties and possible inhibitory activity against biological targets (El-Azab et al., 2016).

Chemical Reactions and Mechanistic Insights

Research also extends to understanding the chemical reactivity and mechanism of formation of such compounds. Studies have detailed reactions involving isoquinolinium salts, providing pathways for synthesizing related compounds, which could be pivotal in developing new synthetic methodologies or pharmaceuticals (Wada, Nakatani, & Akiba, 1983).

Crystallography and Interaction Analysis

Crystal structure analysis and Hirshfeld surface analysis offer insights into intermolecular interactions, stability, and packing of molecules in the solid state. For instance, the study of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided valuable information on its three-dimensional network structure and π–π interactions, which are significant for understanding the compound's solid-state properties and potential pharmaceutical formulations (Filali Baba et al., 2019).

properties

IUPAC Name

ethyl 2-[[2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-3-30-15-14-26-13-12-17-18(23(26)28)9-7-11-21(17)32-16-22(27)25-20-10-6-5-8-19(20)24(29)31-4-2/h5-13H,3-4,14-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXYWTXONXGOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.